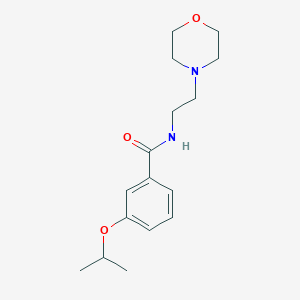
3-isopropoxy-N-(2-morpholin-4-ylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isopropoxy-N-(2-morpholin-4-ylethyl)benzamide, also known as IMB-1229, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications.
Wirkmechanismus
The mechanism of action of 3-isopropoxy-N-(2-morpholin-4-ylethyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. Specifically, 3-isopropoxy-N-(2-morpholin-4-ylethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDACs, 3-isopropoxy-N-(2-morpholin-4-ylethyl)benzamide may alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects:
3-isopropoxy-N-(2-morpholin-4-ylethyl)benzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and changes in gene expression patterns. Additionally, 3-isopropoxy-N-(2-morpholin-4-ylethyl)benzamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its protective effects on the heart.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-isopropoxy-N-(2-morpholin-4-ylethyl)benzamide in lab experiments is its potential to inhibit the growth of cancer cells and induce cell death. Additionally, 3-isopropoxy-N-(2-morpholin-4-ylethyl)benzamide has been shown to have a protective effect on the heart, which may be useful in studying cardiovascular diseases. However, one limitation of using 3-isopropoxy-N-(2-morpholin-4-ylethyl)benzamide in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for research involving 3-isopropoxy-N-(2-morpholin-4-ylethyl)benzamide. One potential direction is to further investigate its potential use in cancer treatment, particularly in combination with other chemotherapy drugs. Another direction is to study its potential use in neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-isopropoxy-N-(2-morpholin-4-ylethyl)benzamide and its effects on gene expression patterns.
Synthesemethoden
The synthesis of 3-isopropoxy-N-(2-morpholin-4-ylethyl)benzamide involves the reaction of 4-aminobenzonitrile with 2-(morpholin-4-yl)ethylamine, followed by the addition of isopropoxyacetyl chloride. The resulting product is then purified through column chromatography to obtain pure 3-isopropoxy-N-(2-morpholin-4-ylethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3-isopropoxy-N-(2-morpholin-4-ylethyl)benzamide has been studied for its potential use in various research applications, including cancer treatment, neurological disorders, and cardiovascular diseases. In cancer research, 3-isopropoxy-N-(2-morpholin-4-ylethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurological disorders, 3-isopropoxy-N-(2-morpholin-4-ylethyl)benzamide has been studied for its potential to improve cognitive function and memory. In cardiovascular diseases, 3-isopropoxy-N-(2-morpholin-4-ylethyl)benzamide has been shown to have a protective effect on the heart by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-13(2)21-15-5-3-4-14(12-15)16(19)17-6-7-18-8-10-20-11-9-18/h3-5,12-13H,6-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQXWQMOYDGGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholin-4-ylethyl)-3-propan-2-yloxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5296100.png)
![7-[3-(1H-pyrazol-1-yl)propanoyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5296116.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-fluorobenzamide](/img/structure/B5296122.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5296126.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5296133.png)
![N-(cyclopropylmethyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5296134.png)
![1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine](/img/structure/B5296140.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B5296146.png)
![7-[2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-yl)-1-methyl-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5296148.png)
![2-cyano-N-(2-methoxyphenyl)-3-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}acrylamide](/img/structure/B5296157.png)
![3-isopropyl-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5296170.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5296178.png)
![5-ethyl-7-[4-(3-methoxypropyl)-1-piperazinyl]-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5296183.png)
![4-methoxy-N-methyl-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5296185.png)